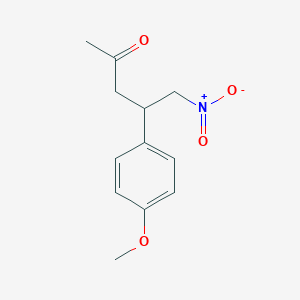

4-(4-Methoxyphenyl)-5-nitropentan-2-one

CAS No.: 1574-87-4

Cat. No.: VC20684216

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1574-87-4 |

|---|---|

| Molecular Formula | C12H15NO4 |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | 4-(4-methoxyphenyl)-5-nitropentan-2-one |

| Standard InChI | InChI=1S/C12H15NO4/c1-9(14)7-11(8-13(15)16)10-3-5-12(17-2)6-4-10/h3-6,11H,7-8H2,1-2H3 |

| Standard InChI Key | WCEZHNWCTGFEQD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC(C[N+](=O)[O-])C1=CC=C(C=C1)OC |

Introduction

Structural and Nomenclatural Analysis

The IUPAC name 4-(4-Methoxyphenyl)-5-nitropentan-2-one delineates its structure unambiguously. The pentan-2-one framework (CH-C(=O)-CH-CH-CH) is modified at the C4 position by a 4-methoxyphenyl substituent (-CH-OCH) and at the C5 position by a nitro group (-NO). This configuration introduces steric and electronic effects that influence reactivity and stability.

The molecular geometry places the electron-withdrawing nitro group and the electron-donating methoxyphenyl moiety on adjacent carbons, creating a polarized electronic environment. This dichotomy is critical in dictating the compound’s behavior in reactions such as nucleophilic additions or reductions .

Synthesis Methodologies

Michael Addition Strategy

A plausible route to 4-(4-Methoxyphenyl)-5-nitropentan-2-one involves a Michael addition, leveraging methodologies reported for γ-nitro ketones . For instance, nitroethane or nitromethane could act as nucleophiles, attacking an α,β-unsaturated ketone precursor bearing the 4-methoxyphenyl group. Catalyzed by chiral thiourea derivatives, this approach could yield enantiomerically enriched products, as demonstrated in the synthesis of (R)-baclofen .

Hypothetical Reaction Pathway:

-

Preparation of (1E)-4-(4-methoxyphenyl)pent-1-en-3-one via Claisen-Schmidt condensation.

-

Michael addition of nitromethane to the enone under asymmetric catalysis.

-

Acidic workup to isolate the γ-nitro ketone.

This method aligns with reported protocols achieving 75–96% yields and enantiomeric excesses up to 99% .

Nitration of Preformed Ketones

-

Protection: The ketone is converted to a ketal to prevent undesired reactivity.

-

Nitration: Electrophilic nitration at the C5 position using fuming nitric acid in sulfuric acid.

-

Deprotection: Acidic hydrolysis regenerates the ketone functionality.

This method mirrors the nitration of N-protected anilines, where yields exceed 78% under controlled conditions .

Physicochemical Properties

While direct data for 4-(4-Methoxyphenyl)-5-nitropentan-2-one are scarce, inferences are drawn from structurally related compounds like 5-nitropentan-2-one :

The increased molecular weight and aromaticity of the methoxyphenyl group elevate the boiling point and density relative to 5-nitropentan-2-one. The nitro group’s electron-withdrawing nature reduces solubility in polar solvents, while the methoxy moiety may enhance solubility in organic phases .

Spectroscopic Characterization

Expected Spectral Signatures:

-

IR Spectroscopy: Strong absorption at ~1720 cm (C=O stretch), ~1520 and ~1350 cm (asymmetric/symmetric NO stretches), and ~1250 cm (C-O of methoxy) .

-

H NMR:

-

δ 3.80 ppm (s, 3H, OCH),

-

δ 2.50–2.70 ppm (m, 2H, C3-CH),

-

δ 4.30–4.50 ppm (m, 1H, C4-CH),

-

δ 7.20–7.40 ppm (d, 2H, aromatic protons).

-

-

C NMR:

Applications in Pharmaceutical Synthesis

The structural motif of γ-nitro ketones is pivotal in synthesizing γ-aminobutyric acid (GABA) analogs. For example, (R)-baclofen and (R)-phenibut—GABA receptor agonists—are synthesized via reduction of nitro ketones to amines, followed by hydrolysis .

Potential Pathway to Bioactive Derivatives:

-

Bayer-Villiger Oxidation: Converts the ketone to an ester, facilitating further functionalization.

-

Nitro Reduction: Catalytic hydrogenation (e.g., Raney Ni/H) yields γ-amino ketones.

-

Hydrolysis: Acidic or basic conditions generate the corresponding γ-aminobutyric acid.

This route, achieving >90% yields in analogous systems , underscores the compound’s utility as a synthetic intermediate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume